Lithium diisopropylamide
Overview
Description
Lithium diisopropylamide (LDA) is a chemical compound with the molecular formula LiN(CH(CH3)2)2 . It is a colorless solid, but is usually generated and observed only in solution . It is a hindered non-nucleophilic strong base that abstracts hydrogen from active carbon . It has been widely utilized due to its good solubility in non-polar organic solvents and non-nucleophilic nature .
Synthesis Analysis
LDA is commonly formed by treating a cooled (0 to −78 °C) mixture of tetrahydrofuran and diisopropylamine with n-butyllithium . It can be prepared from diisopropylamine and butyllithium in the presence of tetrahydrofuran .Molecular Structure Analysis
The molecular formula of LDA is LiN(CH(CH3)2)2 . Its molecular weight is 107.123 Da . In THF, its structure is primarily that of a solvated dimer .Physical And Chemical Properties Analysis
LDA is a colorless solid . It has a density of 0.864 g/mL at 25 °C (lit.) . It is soluble in ethyl ether and insoluble in hydrocarbon solvents .Scientific Research Applications
Kinetics and Organic Synthesis
Lithium diisopropylamide (LDA) is widely used in organic synthesis. Studies on the rate of LDA-mediated reactions reveal significant insights into the principles of solvation and aggregation. This understanding is crucial for optimizing yields, rates, and selectivities in organolithium reactions (Collum, McNeil, & Ramirez, 2007).
Isomerization Reactions
LDA effectively converts allylic ethers to (Z)-propenyl ethers with high stereoselectivity. The efficiency of this isomerization process is influenced by the steric hindrance of the allylic ethers and the choice of amides (Su & Williard, 2010).
Anionic Polymerization
LDA serves as an efficient initiator for the anionic polymerization of methyl methacrylate, facilitating the production of polymers with predictable molecular weights and narrow distributions. This process demonstrates the role of LDA in polymer science (Long, Guistina, Schell, & McGrath, 1994).
Oligomer Structures
The structure of LDA oligomers, particularly in low ligand concentrations, has been studied using NMR spectroscopy. Identifying partially solvated dimers and trimers enhances the understanding of organolithium chemistry (Rutherford & Collum, 2001).
Crystal Structure Analysis
Understanding the crystal structure of LDA, characterized by an infinite helical arrangement, has been crucial in the context of organic lithium derivatives and their applications in synthesis (Barnett, Mulvey, Clegg, & O'neil, 1991).
Chemistry of Trifluoromethylketones
LDA interacts with trifluoromethylketones either as a base in polar solvents or as a hydride donor, demonstrating its versatility in organic reactions (Provot, Berrien, Moskowitz, & Mayrargue, 1997).
Solvation by Ligands
The interaction of LDA with mono- and polydentate ligands has been explored through NMR studies, revealing insights into the solution structures and ligand binding, which are important for understanding its reactivity (Remenar, Lucht, & Collum, 1997).
Reaction Mechanisms
Studies on the mechanism of LDA-mediated reactions, such as 1,4-additions to unsaturated esters and dehydrobrominations, provide a deeper understanding of the underlying chemical processes and their implications for organic synthesis (Ma, Hoepker, Gupta, Faggin, & Collum, 2010; Ma, Ramirez, Singh, Keresztes, & Collum, 2006).
Synthesis Applications
LDA has been used for the synthesis of diverse compounds, such as allylic alcohols and carbonyl anions, showcasing its utility in synthesizing a range of organic molecules (Perna, Capriati, Florio, & Luisi, 2002; Fraser & Hubert, 1974).
Safety And Hazards
properties
IUPAC Name |
lithium;di(propan-2-yl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHNCUQKCANBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14LiN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-18-9 (Parent) | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063305 | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium diisopropylamide | |
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URL | https://haz-map.com/Agents/14725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Lithium diisopropylamide | |
CAS RN |
4111-54-0 | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium diisopropylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LITHIUM DIISOPROPYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL028KIW1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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